2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide
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Overview
Description
2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzamide core reacts with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may make it a candidate for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide would depend on its specific application. For example, if it is used as a ligand in receptor binding studies, it would interact with the receptor’s active site, potentially modulating its activity. The ethylsulfanyl and methoxybenzyl groups could play roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-N-(2-methoxybenzyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(ethylsulfanyl)-N-(2-hydroxybenzyl)benzamide: Similar structure but with a hydroxybenzyl group instead of a methoxybenzyl group.
Uniqueness
2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide is unique due to the combination of its ethylsulfanyl and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19NO2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO2S/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
YMNKPBXVCGJTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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